Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
CAS No.: 145124-97-6
Cat. No.: VC21144672
Molecular Formula: C11H20O4S
Molecular Weight: 248.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145124-97-6 |
|---|---|
| Molecular Formula | C11H20O4S |
| Molecular Weight | 248.34 g/mol |
| IUPAC Name | (3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
| Standard InChI | InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1 |
| Standard InChI Key | MFKXLPULGXBOJW-OEZYJKACSA-N |
| Isomeric SMILES | CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C |
| SMILES | CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C |
| Canonical SMILES | CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a thioglycoside derivative of L-rhamnose, a deoxy sugar commonly found in bacterial cell walls and plant glycosides. This compound features several distinguishing structural elements that define its chemical identity and reactivity profile .
The compound is formally identified by the following parameters:
Table 1: Chemical identification parameters for Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
Structural Features
The molecular structure of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside contains several key elements that define its chemical behavior:
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Anomeric Configuration: The compound maintains an α-configuration at the anomeric center (C-1), which is crucial for its stereochemical properties and reactivity in glycosylation reactions .
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Thioethyl Group: Unlike conventional O-glycosides, this compound contains a thioethyl group (EtS-) at the anomeric position (C-1), forming a thio-linkage that confers enhanced stability against certain enzymatic degradations .
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Isopropylidene Protecting Group: The 2,3-O-isopropylidene group bridges the adjacent hydroxyl groups at positions C-2 and C-3, creating a rigid five-membered ring that restricts conformational flexibility and provides selective protection .
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Free Hydroxyl Group: Position C-4 typically contains a free hydroxyl group, which serves as a potential site for further chemical modifications or reactions .
Physicochemical Properties
The physicochemical properties of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside determine its behavior in various chemical and biological environments:
Table 2: Physicochemical properties of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
Synthesis Methodologies
General Synthetic Approaches
The synthesis of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically follows strategic pathways that involve:
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Protection Chemistry: Selective protection of the 2,3-diol system of L-rhamnose using isopropylidene protecting group.
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Anomeric Functionalization: Introduction of the thioethyl group at the anomeric position with stereochemical control.
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Purification Techniques: Chromatographic separation to ensure high purity of the final product .
Specific Synthesis Protocols
Research has established several efficient methods for synthesizing this compound and related derivatives:
Isopropylidenation Chemistry
A highly efficient, regioselective method for direct 2,3-O-isopropylidenation has been reported for mannopyranosides, which can be adapted for rhamnopyranosides:
"Treatment of various α-d-mannopyranosides with 0.12 equiv of the TsOH·H₂O and 2-methoxypropene at 70 °C gave 2,3-O-isopropylidene-α-d-mannopyranosides directly in 80%~90% yields."
This protocol demonstrates that optimized acid-catalyzed reactions can achieve high yields and regioselectivity in protecting group installation. Similar chemistry can be applied to L-rhamnose derivatives with appropriate adjustments.
Thioglycoside Formation
More recent research has focused on developing environmentally friendly methods for thioglycoside synthesis:
"A practical and efficient method for the synthesis of thioglycosides has been developed using readily available isothiouronium salts as masked S-glycosylation reagents. Under optimized conditions, per-acetylated glycoside bromides were robustly converted into thioglycosides in moderate to good yields with exclusive stereoselectivity."
This approach represents a significant improvement over traditional thiol-based methods, addressing challenges related to odor and reagent availability.
Purification and Characterization
Standard purification protocols for Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically involve:
"The organic phase was washed with brine, dried with Na₂SO₄, concentrated, and purified by silica gel column chromatography..."
Characterization typically relies on spectroscopic methods including NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
Chemical Reactivity and Transformations
Reactivity Profile
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside exhibits distinctive reactivity patterns that differentiate it from conventional O-glycosides:
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Anomeric Reactivity: The thioethyl group at the anomeric position serves as a leaving group in glycosylation reactions, typically requiring activation with specific promoters such as N-iodosuccinimide (NIS) or dimethyl(methylthio)sulfonium triflate (DMTST).
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Hydroxyl Group Reactivity: The free hydroxyl group at C-4 represents a site for selective functionalization, including esterification, etherification, or other transformations .
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Protecting Group Manipulation: The isopropylidene group can be selectively removed under acidic conditions, providing access to the free 2,3-diol for further chemical modifications .
Key Transformation Reactions
Several important transformations involving Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside have been documented:
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Glycosylation Reactions: As a glycosyl donor, the compound can transfer the rhamnose moiety to various acceptors, forming new glycosidic bonds. This reactivity is fundamental to oligosaccharide synthesis.
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Esterification: Selective acylation of the C-4 hydroxyl group has been demonstrated in similar compounds:
"To a solution of compound 10 (1.00 g, 2.87 mmol) in CH₂Cl₂ (9.5 mL) was added (S)-(+)-2-methylbutyric acid (MbaOH, 469.0 μL, 4.30 mmol), DMAP (0.52 g, 4.30 mmol) and 3-(3-dimethylaminopropyl)-1-ethyl-carbodiimide hydrochloride (EDCI, 0.82 g, 4.30 mmol), the resulting solution was stirred at room temperature for 3 h..."
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Deprotection Reactions: Selective removal of the isopropylidene group can be achieved under mild acidic conditions:
"A solution of compound 11 (1.00 g, 2.13 mmol) in AcOH/H₂O (7.0 mL, 7:3, v:v) was stirred at 70 °C for 6 h..."
Applications in Carbohydrate Chemistry
Building Block in Oligosaccharide Synthesis
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside serves as a valuable building block in carbohydrate synthesis for several reasons:
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Glycosyl Donor Properties: The compound functions as a glycosyl donor in the construction of complex oligosaccharides, particularly those containing L-rhamnose units.
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Stereochemical Control: The α-configuration at the anomeric center enables stereocontrolled glycosylation reactions, which are essential for constructing biologically relevant carbohydrate structures .
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Orthogonal Protection: The isopropylidene protecting group provides orthogonal protection to other protecting groups, enabling selective manipulation of different hydroxyl groups in complex synthetic schemes .
Spectroscopic Reference Standards
In carbohydrate chemistry research, compounds like Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside serve as reference standards for spectroscopic studies:
"The Monograph discusses principles and instrumentation, sampling techniques, comparison of samples, and the interpretation of the spectra, particularly as regards functional groups of carbohydrates and their derivatives, correlations for the fingerprint region and beyond, and conformational studies."
Such compounds provide valuable data for interpreting infrared and NMR spectra of complex carbohydrate structures.
Conformational Analysis Studies
Rhamnose-containing saccharides have been subjects of detailed conformational analysis studies, where compounds like Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside serve as useful models:
"The trisaccharide α-L-Rhap-(1→2)[α-L-Rhap-(1→3)]-α-L-Rhap-OMe was synthesized with 13C-labeling at two positions which presented a solution to a problem of overlapping signals in the 1H NMR spectrum."
While this specific example involves a different rhamnose derivative, it illustrates the importance of well-defined rhamnose building blocks in conformational studies.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside, each with distinctive features:
| Compound | Key Structural Difference | Distinctive Properties |
|---|---|---|
| Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Contains O-methyl instead of S-ethyl at C-1 | More susceptible to acid hydrolysis; different reactivity in glycosylation reactions |
| Ethyl α-L-rhamnopyranoside | Lacks isopropylidene protection | Greater conformational flexibility; all hydroxyl groups available for reaction |
| 1-Thio-α-D-glucopyranoside | Different sugar backbone (glucose vs. rhamnose) | Different stereochemistry at C-2; contains additional hydroxyl group at C-6 |
Table 3: Comparative analysis of structural analogs
Functional Comparisons
The functional differences between Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside and related compounds manifest in several ways:
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Stability Profiles: Thioglycosides generally exhibit greater stability under acidic conditions compared to O-glycosides, making them valuable in synthetic schemes requiring acidic deprotection steps.
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Activation Requirements: The activation of thioglycosides typically requires specific promoters, whereas O-glycosides can be activated under different conditions.
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Conformational Preferences: The isopropylidene group imposes conformational constraints that influence the three-dimensional structure and reactivity of the molecule .
Future Research Directions
Synthesis Optimization
Future research may focus on developing more efficient and environmentally friendly synthetic routes:
"This approach represents an environmentally friendly alternative to conventional thioglycoside synthesis methods, overcoming the challenges of unpleasant odor and the limited availability of traditional thiol reagents."
Continued refinement of these methodologies could improve yields, reduce environmental impact, and facilitate scale-up for practical applications.
Biological Activity Profiling
More comprehensive evaluation of the biological activities of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is warranted, particularly focusing on:
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Antimicrobial spectrum and potency
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Mechanism of action in biological systems
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Structure-activity relationships in comparison with related compounds
Applications in Glycomics
The emerging field of glycomics offers new opportunities for compounds like Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside:
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Development of carbohydrate microarrays for high-throughput screening
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Preparation of defined oligosaccharide libraries for biological evaluation
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Study of carbohydrate-protein interactions using well-defined structural probes
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